molecular formula C9H13IN4 B7953629 [(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide

[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide

Cat. No.: B7953629
M. Wt: 304.13 g/mol
InChI Key: XEXQESZFHVMOCI-RRAJOLSVSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-tert-butyl-6,7-difluoro-1,3-benzodiazole with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atoms in the benzodiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include boronic esters, reduced derivatives, and substituted benzodiazole compounds, which can be further utilized in various applications.

Scientific Research Applications

(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound’s boronic acid group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid group.

    (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-4-yl)boronic acid: Similar structure but different substitution position.

    (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-3-yl)boronic acid: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.HI/c1-13(9(10)11)12-7-8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H/b12-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXQESZFHVMOCI-RRAJOLSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(N)N)N=CC1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](=C(N)N)/N=C/C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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